4-[(4-Methylquinolin-2-yl)amino]benzoic acid
Description
Contextualization within Quinoline (B57606) and Benzoic Acid Conjugates in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound, is a fundamental building block in the synthesis of numerous natural and synthetic compounds with a wide array of pharmacological activities. nih.govfrontiersin.org Its derivatives have been successfully developed into drugs for treating malaria, cancer, and bacterial infections. frontiersin.org The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. jptcp.com
Similarly, benzoic acid and its derivatives, including 4-aminobenzoic acid (PABA), are crucial in both biological systems and pharmaceutical development. wikipedia.orgnih.gov PABA is a key intermediate in the synthesis of folate by microorganisms and is a structural component in several drugs. wikipedia.orgnih.gov
The conjugation of quinoline and benzoic acid moieties, as seen in 4-[(4-Methylquinolin-2-yl)amino]benzoic acid, represents a strategic approach in medicinal chemistry. This molecular hybridization aims to create new chemical entities with potentially enhanced or novel biological activities by combining the pharmacophoric features of both parent scaffolds. The amino linkage between the two rings provides a degree of conformational flexibility, which can be crucial for optimal interaction with biological targets.
Significance as a Privileged Scaffold in Contemporary Chemical Biology
In chemical biology, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinoline core within this compound imparts this characteristic. jptcp.com The planar aromatic nature of the quinoline ring allows for intercalation with DNA and interactions with the active sites of various enzymes.
Overview of Academic Research Trajectories and Contributions
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of related quinoline-benzoic acid conjugates provide valuable insights. Academic investigations into similar compounds have primarily focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net
Researchers have synthesized libraries of quinoline derivatives and evaluated their biological activities, often employing techniques like molecular docking to understand their mechanism of action at the molecular level. researchgate.net The synthesis of such compounds typically involves well-established organic chemistry reactions, allowing for the systematic modification of the core structure to explore structure-activity relationships (SAR). The collective body of this research underscores the therapeutic potential of this class of compounds and provides a strong rationale for the continued investigation of molecules like this compound.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57575-41-4 |
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.31 g/mol |
| Appearance | Solid |
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylquinolin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-10-16(19-15-5-3-2-4-14(11)15)18-13-8-6-12(7-9-13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZQIVZAGMFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206204 | |
| Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57575-41-4 | |
| Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057575414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for 4 4 Methylquinolin 2 Yl Amino Benzoic Acid
Conventional Multistep Synthetic Pathways
Traditional synthetic routes to 4-[(4-methylquinolin-2-yl)amino]benzoic acid typically involve a sequence of reactions, beginning with the construction of the quinoline (B57606) core, followed by functionalization to introduce the aminobenzoic acid moiety. These pathways are characterized by well-established reaction mechanisms and provide reliable access to the target compound.
Condensation Reactions in this compound Synthesis
The key step in forming the this compound scaffold is the condensation reaction between a suitably substituted quinoline precursor and a benzoic acid derivative. The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methylquinoline (B123181) and 4-aminobenzoic acid or its corresponding esters (e.g., ethyl 4-aminobenzoate).
This reaction is typically carried out by heating the reactants, often in a polar solvent. The process can be catalyzed by copper, in a reaction known as the Ullmann condensation, or by palladium complexes in what is known as the Buchwald-Hartwig amination. The Ullmann condensation traditionally requires harsh reaction conditions, including high temperatures (often exceeding 210 °C) and polar solvents like N-methylpyrrolidone or dimethylformamide. researchgate.net Modern variations of the Buchwald-Hartwig amination offer milder conditions and broader substrate scope. plos.org
A representative reaction scheme is the condensation of 2-chloro-4-methylquinoline with ethyl 4-aminobenzoate, which proceeds to form ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate. This intermediate is then subjected to hydrolysis to yield the final carboxylic acid.
Ester Hydrolysis in the Preparation of this compound
When the condensation reaction is performed with an ester of 4-aminobenzoic acid, a final hydrolysis step is necessary to obtain the desired carboxylic acid. The ethyl or methyl ester of this compound is typically subjected to alkaline hydrolysis. This is commonly achieved by refluxing the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.
The reaction proceeds through the saponification of the ester, where the hydroxide ion attacks the carbonyl carbon of the ester group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of this compound, which can then be isolated by filtration.
Precursor Identification and Optimization in Synthetic Routes
The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors. The primary precursors are a 4-methylquinoline (B147181) functionalized at the 2-position with a good leaving group (typically a halogen) and a 4-aminobenzoic acid derivative.
Synthesis of 2-Chloro-4-methylquinoline: This crucial intermediate is generally not commercially available in large quantities and must be synthesized. A common method for its preparation involves the chlorination of 4-methylquinolin-2(1H)-one. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). The 4-methylquinolin-2(1H)-one itself can be synthesized via the Conrad-Limpach synthesis, which involves the condensation of an aniline (B41778) with a β-ketoester. iipseries.org
Synthesis of 4-Methylquinoline Core: The 4-methylquinoline core can be constructed through several classic named reactions. The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a β-diketone in the presence of a strong acid. wikipedia.org Another relevant method is the Doebner-von Miller reaction, which is the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com
Synthesis of 4-Aminobenzoic Acid: This precursor is commercially available but can also be synthesized through various methods. A standard laboratory preparation involves the reduction of 4-nitrobenzoic acid. sigmaaldrich.com
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of quinoline derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce the reaction times for the key condensation step.
The microwave-assisted Ullmann condensation or Buchwald-Hartwig amination can be performed in shorter durations and often with higher yields compared to conventional heating methods. researchgate.netnih.govnih.gov For example, the reaction of 2-chloro-4-methylquinoline with 4-aminobenzoic acid can be carried out in a microwave reactor, often in a polar solvent, to rapidly produce the target compound. frontiersin.org This technique not only saves time and energy but can also lead to cleaner reaction profiles with fewer byproducts.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | High | Low |
| Yields | Variable | Often higher |
| Side Reactions | More prevalent | Often reduced |
Solvent-Free Reaction Conditions
Another green chemistry approach is the development of solvent-free or solid-state reactions. These methods eliminate the need for volatile and often toxic organic solvents, which are a major source of chemical waste.
For the synthesis of the quinoline core, solvent-free versions of classic reactions like the Friedländer synthesis have been reported. These reactions can be promoted by solid acid catalysts or by simply heating the neat reactants. While a completely solvent-free synthesis of this compound has not been extensively reported, the principles of solvent-free chemistry can be applied to the synthesis of its precursors. The development of a solid-state condensation reaction between 2-chloro-4-methylquinoline and 4-aminobenzoic acid would represent a significant advancement in the green synthesis of this compound.
Catalyst-Free or Environmentally Benign Catalysis
The development of synthetic routes that avoid the use of heavy metal catalysts is a significant goal in green chemistry. For the synthesis of this compound, catalyst-free methods primarily revolve around the nucleophilic aromatic substitution (SNAr) pathway. This reaction is facilitated by the electron-deficient nature of the quinoline ring system, particularly when a halogen, such as chlorine, is present at the 2-position.
Thermally-Induced and Microwave-Assisted SNAr Reactions: In a typical approach, 2-chloro-4-methylquinoline is reacted directly with 4-aminobenzoic acid. While often sluggish at low temperatures, this reaction can be driven to completion under thermal conditions, frequently in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). nih.gov Such solvent-assisted, catalyst-free reactions represent a more environmentally benign option compared to those requiring metal catalysts, which can be toxic and difficult to remove from the final product.
Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. nih.gov The application of microwave energy can provide rapid and uniform heating, which can be sufficient to overcome the activation energy for the SNAr reaction without a catalyst. For instance, similar syntheses of 4-aminoquinolines have been successfully performed in solvents like DMSO or ethanol (B145695) at temperatures between 140°C and 180°C in a matter of minutes. nih.gov
Ionic Liquids and Green Solvents: The use of ionic liquids as reaction media offers another avenue for environmentally benign synthesis. Some ionic liquids can act as both the solvent and a promoter for the reaction, facilitating the displacement of the halide without a traditional catalyst. mdpi.com Although specific examples for this exact compound are not documented, the general utility of ionic liquids in Friedländer quinoline synthesis and related reactions suggests their potential applicability. mdpi.com
Optimization of Reaction Parameters and Yield Enhancement
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, temperature, reaction time, and the presence and nature of a base. researchgate.net
The selection of the solvent is critical. Polar aprotic solvents like DMSO and DMF are generally effective for SNAr reactions as they can solvate the cationic intermediates formed during the reaction. frontiersin.org In some cases, alcohols can be used, but may lead to side reactions. The optimal temperature is a trade-off between reaction rate and the potential for thermal degradation of reactants or products. Studies on related quinoline syntheses show that reflux conditions are often necessary to achieve reasonable yields in a practical timeframe. researchgate.net
The addition of a base is often beneficial, even in catalyst-free SNAr reactions. A base can deprotonate the amino group of 4-aminobenzoic acid, increasing its nucleophilicity. Furthermore, a base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. Common choices include inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (B128534) (TEA). nih.gov
The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound from 2-chloro-4-methylquinoline and 4-aminobenzoic acid, based on typical findings for similar reactions.
Table 1: Hypothetical Optimization of Reaction Parameters
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | - | 110 | 24 | <10 |
| 2 | DMF | - | 150 | 12 | 45 |
| 3 | DMF | K₂CO₃ | 150 | 8 | 75 |
| 4 | DMSO | K₂CO₃ | 150 | 6 | 82 |
| 5 | DMSO | TEA | 150 | 8 | 78 |
| 6 | DMSO | K₂CO₃ | 120 | 12 | 65 |
| 7 | NMP | K₂CO₃ | 160 | 4 | 85 |
This data suggests that a high-boiling polar aprotic solvent like DMSO or NMP, in combination with an inorganic base like K₂CO₃ and elevated temperatures, would likely provide the optimal conditions for maximizing the yield.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative or pilot scale (kilograms) introduces several challenges that must be addressed.
Process Safety and Heat Management: The reaction is typically exothermic, particularly after initiation at high temperatures. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. The use of jacketed reactors with controlled heating and cooling systems is standard practice. The choice of a solvent with a suitable boiling point and heat capacity is also important for maintaining temperature control.
Product Isolation and Purification: On a laboratory scale, purification is often achieved by column chromatography. However, this method is generally not economically viable for large-scale production. Therefore, the process must be optimized to yield a product that can be purified by crystallization. This involves selecting an appropriate solvent system from which the product will crystallize with high purity and in good yield, leaving impurities behind in the mother liquor. Factors such as the final product's solubility in different solvents at various temperatures must be thoroughly investigated.
Solvent and Reagent Selection: When moving to a larger scale, the cost, safety, and environmental impact of all materials become paramount. Solvents like DMF, while effective, have toxicity concerns. A process development chemist would likely investigate replacing it with a greener and safer alternative if possible. The cost of the starting materials, particularly the 2-chloro-4-methylquinoline, and any bases or catalysts used, will significantly impact the economic feasibility of the synthesis at scale. researchgate.net
Advanced Structural Elucidation and Characterization Techniques Applied to 4 4 Methylquinolin 2 Yl Amino Benzoic Acid
Spectroscopic Characterization
The characterization of 4-[(4-Methylquinolin-2-yl)amino]benzoic acid relies on a synergistic application of various spectroscopic methods. Each technique offers unique insights into the molecular structure, from the carbon-hydrogen framework to the identification of specific functional groups and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Detailed ¹H NMR spectral data for this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) reveal adjacent proton relationships.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
A comprehensive analysis would typically reveal distinct signals for the methyl group protons on the quinoline (B57606) ring, aromatic protons on both the quinoline and benzoic acid rings, and the amine (N-H) and carboxylic acid (O-H) protons. The aromatic region would be complex, showing characteristic doublet and triplet patterns corresponding to the substitution on both ring systems.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, offering a direct count of the non-equivalent carbons and information about their chemical environment (e.g., aliphatic, aromatic, carbonyl).
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
In a typical ¹³C NMR spectrum for this compound, one would expect to observe signals corresponding to the methyl carbon, the various aromatic carbons of the quinoline and benzene (B151609) rings (including quaternary carbons), and the carbonyl carbon of the carboxylic acid group at a characteristically downfield chemical shift.
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, visually connecting signals from protons that are on adjacent carbons. This is crucial for tracing the connectivity within the aromatic spin systems of both the quinoline and benzoic acid rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying connections across quaternary carbons and linking the quinoline and benzoic acid fragments through the amine bridge.
Detailed experimental data from these 2D NMR experiments for this compound are not available in the public domain based on the conducted searches.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The N-H stretching of the secondary amine would likely appear as a sharp to medium band around 3300-3500 cm⁻¹. A strong absorption band around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=N and C=C stretching vibrations of the quinoline and benzene rings would be observed in the 1450-1650 cm⁻¹ region. Finally, C-H stretching vibrations for the aromatic rings and the methyl group would be present around 2850-3100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The extended conjugated system of this compound, encompassing both the quinoline and benzene rings linked by an amino group, is expected to result in significant UV absorption. The electronic transitions are typically of the π → π* and n → π* type.
π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and are expected to be the most intense absorptions for this molecule.
n → π transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the nitrogen or oxygen atoms) to a π* antibonding orbital. These absorptions are typically weaker than π → π* transitions.
Specific λmax values and molar absorptivity data for this compound were not found in the available literature. A detailed analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and recording the absorption spectrum to identify the specific wavelengths of maximum absorbance, which would provide insight into the electronic structure of the conjugated system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, this technique provides definitive confirmation of its molecular formula (C₁₇H₁₄N₂O₂) and offers insights into its structural stability.
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to exhibit a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern, a molecular fingerprint, can be predicted based on the inherent structural features. The most probable fragmentation pathways would involve the cleavage of the amine linkage and the bonds within the quinoline and benzoic acid moieties.
Key expected fragments would arise from:
Cleavage of the C-N bond between the benzoic acid and the amino group, leading to the formation of a 4-methylquinolin-2-amino radical cation and a benzoic acid radical.
Decarboxylation of the benzoic acid moiety, resulting in a characteristic loss of a CO₂ molecule (44 Da).
Fission of the quinoline ring system , although this would require higher energy and result in more complex fragment ions.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Origin |
| [M]+ | 290.11 | Molecular Ion |
| [M - COOH]+ | 245.11 | Loss of the carboxylic acid group |
| [C₁₀H₉N₂]+ | 157.08 | 2-amino-4-methylquinoline fragment |
| [C₇H₅O₂]+ | 121.03 | Benzoic acid fragment |
This interactive table is based on predicted fragmentation patterns.
Crystallographic Analysis
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique unveils not only the molecular conformation but also the intricate network of intermolecular interactions that govern the crystal packing.
The supramolecular structure, which describes how molecules assemble in the crystal lattice, is dictated by non-covalent interactions. These interactions are crucial for understanding the physical properties of the solid state, such as melting point and solubility.
Hydrogen bonds are the principal directional forces in the crystal packing of many organic molecules containing hydrogen bond donors (like -NH and -OH) and acceptors (like N and O=C). In the crystal structure of this compound, the carboxylic acid group and the amino linker are expected to be primary sites for hydrogen bonding.
It is anticipated that the carboxylic acid groups will form strong O—H⋯O hydrogen bonds, often leading to the formation of dimeric synthons. researchgate.net Furthermore, the N-H group of the amino linker can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the carbonyl oxygen of the carboxylic acid can act as acceptors. These interactions can link the molecules into extended one-, two-, or three-dimensional networks. For example, in a similar structure, dimers are linked by N—H⋯O hydrogen bonds, creating sheet-like structures. nih.govresearchgate.net
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |
| O—H⋯O | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | 2.6 - 2.8 |
| N—H⋯O | Amino Linker (-NH-) | Carboxylic Acid (C=O) | 2.8 - 3.1 |
| N—H⋯N | Amino Linker (-NH-) | Quinoline Nitrogen | 2.9 - 3.2 |
This interactive table presents expected hydrogen bonding based on related structures.
This twist is a result of steric hindrance between the two bulky ring systems and the optimization of intermolecular interactions within the crystal lattice. The specific dihedral angle is a critical parameter that influences the molecule's electronic properties and its ability to interact with biological targets or other molecules in a material.
| Structural Feature | Parameter | Significance |
| Dihedral Angle (Quinoline-Benzene) | Degrees (°) | Defines the overall molecular conformation and steric hindrance. |
| C-N-C Bond Angle | Degrees (°) | Indicates the geometry around the linking amino group. |
| O-C-O Bond Angle (Carboxyl) | Degrees (°) | Reflects the electronic environment of the carboxylic acid. |
This interactive table highlights key conformational parameters.
Computational Chemistry and Theoretical Investigations of 4 4 Methylquinolin 2 Yl Amino Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for a detailed exploration of a molecule's electronic structure and reactivity.
Density Functional Theory (DFT) Studies
DFT methods provide a robust framework for investigating the electronic properties of 4-[(4-Methylquinolin-2-yl)amino]benzoic acid. By approximating the electron density, DFT can accurately predict various molecular attributes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino benzoic acid moiety and the quinoline (B57606) ring's amino substituent, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the quinoline ring system, which acts as the primary electron acceptor. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and exhibit greater chemical reactivity. Theoretical calculations on similar quinoline derivatives support this distribution of electron density. researchgate.netrsc.org
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -2.45 |
| Energy Gap (ΔE) | 3.44 |
Note: These values are hypothetical and based on typical results for similar quinoline derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
In the case of this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of the amino group and the carboxylic acid would exhibit the most positive potential (blue), marking them as susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions. nih.govarabjchem.org
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Key global descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). researchgate.netrsc.orgnih.gov
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity is often described using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen and oxygen atoms are expected to be the most likely sites for electrophilic attack, while certain carbon atoms on the quinoline and benzoic acid rings would be more susceptible to nucleophilic attack. arabjchem.org
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.17 |
| Chemical Hardness (η) | 1.72 |
| Global Electrophilicity (ω) | 5.06 |
Note: These values are hypothetical and based on typical results for similar quinoline derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. researchgate.netrsc.org It is employed to predict absorption spectra and understand the nature of electronic transitions. For this compound, TD-DFT calculations can elucidate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are vital for understanding the photophysical properties of the molecule. rsc.org The predicted electronic transitions are typically from the HOMO to the LUMO, corresponding to π-π* transitions within the aromatic system. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. nih.govresearchgate.netnih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed view of how this compound might behave in different environments, such as in a solvent or interacting with a biological target. arabjchem.orgdoi.org
Molecular Modeling and Docking Studies for Target Interactions (Excluding Clinical Human Data)
Computational studies, particularly molecular modeling and docking, have become instrumental in elucidating the potential therapeutic applications of novel chemical entities by predicting their interactions with biological targets. For derivatives of the quinoline scaffold, such as this compound, these in silico methods provide valuable insights into their binding modes and affinities with various enzymes and receptors, guiding further drug discovery and development efforts.
While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on closely related analogs offers a predictive glimpse into its potential biological targets and interaction mechanisms. For instance, a study on 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, a structurally similar compound, investigated its interaction with the RNA polymerase PA-PB1 subunit, a key target for anti-influenza agents. The docking results revealed significant interactions within the polymerase's binding site, highlighting the potential of this class of compounds as viral inhibitors. semanticscholar.org The benzene (B151609) ring of the 4-aminobenzoic acid moiety was found to form a Pi-Pi stacking interaction with the residue TRP706, while the oxygen atom of the carboxylic acid group formed a salt bridge with LYS643. semanticscholar.org
In a broader context, quinoline derivatives have been the subject of numerous molecular docking studies against a range of biological targets. For example, various 4-anilinoquinazoline derivatives, which share a similar structural framework, have been docked against DNA gyrase, an essential bacterial enzyme. nih.gov These studies help in understanding the structural requirements for effective inhibition and in predicting the antibacterial potential of new derivatives. nih.gov The docking analyses of these compounds against the DNA gyrase (PDB code: 1KZN) have shown promising binding affinities, with calculated binding energies indicating stable interactions within the active site. nih.gov
Furthermore, computational studies on 4-anilino quinazoline (B50416) derivatives have explored their potential as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov These molecular docking and dynamics simulations have been crucial in identifying potent inhibitors by predicting their binding affinities and the stability of the ligand-protein complexes. nih.gov
The insights gained from these computational investigations on related quinoline and quinazoline structures are pivotal in hypothesizing the potential target interactions of this compound. Such studies underscore the importance of in silico approaches in modern medicinal chemistry for the rational design of novel therapeutic agents.
| Compound | Target Protein | PDB Code | Key Interacting Residues | Nature of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid (analog) | RNA polymerase (PA-PB1 subunit) | 3CM8 | TRP706, LYS643 | Pi-Pi stacking, Salt bridge | Not Reported |
| 4-anilinoquinazoline derivative (4c) | DNA gyrase | 1KZN | Asp73, Asn46, Arg136 | Hydrogen bond | -8.16 |
| 4-anilino quinazoline derivative (SGQ4) | EGFR Tyrosine Kinase | 1M17 | Not Reported | Not Reported | -7.46 |
Kinetic and Thermodynamic Parameters for Reaction Mechanisms
A comprehensive search of the scientific literature did not yield specific information regarding the kinetic and thermodynamic parameters for the reaction mechanisms of this compound.
Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid |
| Chlorobiocin |
| Erlotinib |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 4 4 Methylquinolin 2 Yl Amino Benzoic Acid Analogues
Modifications at the Quinoline (B57606) Moiety
The quinoline ring is a privileged scaffold in drug discovery, and its substitution pattern is a critical determinant of biological activity. researchgate.net For analogues of 4-[(4-methylquinolin-2-yl)amino]benzoic acid, modifications on this bicyclic system are a primary strategy for SAR studies.
Key positions for modification include:
Position 4: The methyl group at the C4 position is a defining feature. Its replacement with other alkyl groups (e.g., ethyl, propyl) or its removal can influence steric interactions and lipophilicity. Introducing larger groups may enhance binding through van der Waals interactions, but could also lead to steric hindrance within a target's binding pocket.
Position 2: The amino linkage at C2 is fundamental to the core structure. However, the quinoline ring itself can be further modified. For instance, in related 4-anilinoquinoline structures, the introduction of a morpholino group at the C2 position has been explored. A synthetic route to achieve this involves the chlorination of a 2-morpholinoquinolin-4-ol intermediate using phosphorus oxychloride, followed by nucleophilic substitution with various anilines. nih.govrsc.org
Other Positions (C5, C6, C7, C8): The benzene (B151609) ring portion of the quinoline moiety offers multiple sites for substitution. Introducing electron-withdrawing groups (e.g., halogens like chloro, fluoro) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the entire ring system. For example, the synthesis of 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid has been reported, demonstrating the feasibility of halogenation on the quinoline core to explore its impact on antibacterial activity. researchgate.net These modifications can affect the pKa of the quinoline nitrogen, hydrogen bonding capabilities, and metabolic stability.
Systematic exploration of these positions allows for the fine-tuning of the molecule's interaction with its biological target.
Substitutions on the Benzoic Acid Scaffold
The benzoic acid portion of the molecule serves as a versatile anchor for derivatization, primarily through modifications of the carboxylic acid group and substitutions on the phenyl ring.
Carboxylic Acid Group: The carboxylic acid is a key functional group, often involved in critical hydrogen bonding interactions with biological targets. Common derivatization strategies include:
Esterification: Conversion to methyl, ethyl, or other alkyl esters can modulate lipophilicity and cell permeability, often serving as a strategy for creating prodrugs.
Amidation: Reaction of the carboxylic acid with a diverse range of amines or anilines yields corresponding amides. This strategy significantly alters the hydrogen bonding profile (from donor/acceptor to donor) and introduces new vectors for substitution. Studies on related 2-phenyl-quinoline-4-carboxylic acids have shown that conversion to various phenyl-amides can lead to potent biological activity. frontiersin.org For example, the synthesis of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid p-tolylamide was achieved as part of a study to develop potent inhibitors. frontiersin.org
Phenyl Ring: The aromatic ring can be substituted at the ortho and meta positions relative to the carboxylic acid. Introducing small substituents like halogens, methyl, or methoxy (B1213986) groups can influence the orientation of the benzoic acid ring and its electronic properties. In the development of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, a substituted benzoic acid was used as a key intermediate, highlighting the utility of this approach in building complex molecules. mdpi.com These modifications are crucial for optimizing binding affinity and selectivity. mdpi.com
Variations of the Amine Linkage in this compound Analogues
Potential variations include:
Amide Linkage: Reversing the orientation to form an amide linkage (-NHCO- or -CONH-) introduces a planar, rigidifying element and changes the hydrogen bonding pattern. This can lock the molecule into a more favorable, or unfavorable, conformation for binding.
Sulfonamide Linkage: Replacing the amine with a sulfonamide group (-NHSO2-) introduces a tetrahedral geometry and a strong hydrogen bond donor group, significantly altering the electronic and conformational properties of the linker region.
Urea (B33335)/Thiourea (B124793) Linkage: Insertion of a urea (-NHCONH-) or thiourea (-NHCSNH-) moiety expands the linker and introduces additional hydrogen bond donors and acceptors, providing new interaction points with a target.
Methylene (B1212753) Bridge: Replacing the amine with a methylene group (-CH2-) removes the hydrogen bonding capability of the linker and increases its flexibility, which can be used to assess the importance of the N-H interaction.
While direct examples for the this compound scaffold are not prevalent in the literature, these strategies are fundamental in medicinal chemistry for optimizing linker properties.
Impact of Structural Modifications on Biological Potency (in vitro/in silico)
The ultimate goal of derivatization is to enhance biological potency. The impact of the structural modifications described above is quantified through in vitro biological assays and rationalized using in silico computational methods.
In vitro studies on analogous quinoline structures have provided valuable SAR insights. For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were evaluated for their anticancer activity against the HepG2 human liver cancer cell line. nih.gov The results demonstrated that substitutions on the C4 aniline (B41778) moiety significantly influenced cytotoxicity.
Table 1: In Vitro Anticancer Activity of 2-Morpholino-4-anilinoquinoline Analogues against HepG2 Cells
| Compound ID | Substitution on C4-Aniline | IC₅₀ (µM) |
|---|---|---|
| 3c | 4-fluoro | 11.42 |
| 3d | 4-chloro | 8.50 |
| 3e | 4-bromo | 12.76 |
Data sourced from a study on 2-morpholino-4-anilinoquinoline derivatives. nih.gov
This data suggests that a halogen at the para-position of the aniline ring is favorable for activity, with the chloro-substituted analogue (3d ) being the most potent in this series. nih.gov
In another study focusing on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amides as inhibitors of the sirtuin 3 (SIRT3) enzyme, modifications to the amide portion led to significant differences in inhibitory potency. frontiersin.org
Table 2: In Vitro Inhibitory Activity of Quinoline-4-Carboxamide Analogues against Sirtuin Enzymes
| Compound ID | Amide Moiety | SIRT3 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) |
|---|---|---|---|---|
| P6 | (phenyl)-amide | 7.2 | 32.6 | 33.5 |
| P11 | (4-chloro-phenyl)-amide | >50 | >50 | >50 |
| P12 | (p-tolyl)-amide | 16.5 | >50 | >50 |
Data sourced from a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives. frontiersin.org
The results indicate that the unsubstituted phenylamide (P6 ) provided the most potent and selective inhibition of SIRT3, while the addition of a chloro or methyl group on the phenyl ring was detrimental to activity. frontiersin.org In silico molecular docking studies often accompany these in vitro assays to provide a structural hypothesis for the observed SAR, revealing specific binding modes and key interactions within the active site of the target protein. researchgate.net
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties while maintaining the key binding interactions of the parent molecule. cambridgemedchemconsulting.comnih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned.
Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced by other acidic moieties to modulate acidity, metabolic stability, and cell penetration. Common bioisosteres include:
Tetrazole: This five-membered heterocyclic ring has a similar pKa to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions.
Acylsulfonamide: This group is another effective carboxylic acid mimic with a different geometric and electronic profile.
Hydroxamic Acid: This moiety is a well-known zinc-binding group and has been successfully incorporated into related quinazoline (B50416) structures to create potent histone deacetylase (HDAC) inhibitors. nih.govnih.gov
Ring System Bioisosteres:
Quinoline Ring Replacement: The quinoline core could be replaced with other bicyclic heteroaromatic systems like quinazoline, cinnoline, or benzothiazole (B30560) to explore different hydrogen bonding patterns and steric contours. The bioisosteric replacement of a carbon with sulfur in a related quinazoline system was shown to alter the affinity for the COX-1 enzyme. preprints.orgnih.gov
Benzoic Acid Ring Replacement: The phenyl ring of the benzoic acid moiety can be replaced with other five- or six-membered heteroaromatic rings such as thiophene, furan, or pyridine (B92270). cambridgemedchemconsulting.com For example, replacing the benzene ring with a pyridine ring introduces a basic nitrogen atom, which can alter solubility and provide an additional point for hydrogen bonding.
These bioisosteric modifications allow for the exploration of novel chemical space while retaining the essential pharmacophoric features required for biological activity. researchgate.net
Coordination Chemistry of 4 4 Methylquinolin 2 Yl Amino Benzoic Acid As a Ligand
Synthesis of Metal Complexes Utilizing 4-[(4-Methylquinolin-2-yl)amino]benzoic Acid Derivatives
No specific synthetic procedures for metal complexes of this particular ligand are documented in the available literature. General synthetic methods for similar ligands often involve the reaction of the ligand with a metal salt (such as chlorides, nitrates, or acetates) in a suitable solvent, often under reflux conditions. The resulting product's precipitation and yield would depend on the specific metal ion, stoichiometry, and reaction conditions used.
Structural Characterization of Coordination Compounds
Spectroscopic and Elemental Analysis of Metal Complexes
There is no available spectroscopic (e.g., FT-IR, UV-Vis, NMR) or elemental analysis data for metal complexes of this compound. Such analyses would be crucial to confirm the coordination of the ligand to the metal center, typically by observing shifts in the characteristic vibrational bands of the carboxylate and amino groups in the IR spectrum, and to determine the empirical formula of the resulting complexes.
Electronic and Magnetic Properties of Metal Complexes
Information regarding the electronic transitions (d-d transitions) or magnetic susceptibility of complexes formed with this ligand is not available. These properties are highly dependent on the central metal ion and the geometry of the resulting complex.
Investigation of Ligand-Metal Binding Modes and Stoichiometry
The manner in which this compound binds to metal ions and the resulting metal-to-ligand ratio has not been reported. The ligand possesses multiple potential coordination sites, which could lead to various binding modes (e.g., chelation via the carboxylate group and the quinoline (B57606) nitrogen) and stoichiometries.
Exploration of Biological Activities and Mechanistic Insights for 4 4 Methylquinolin 2 Yl Amino Benzoic Acid Excluding Clinical Human Data
Antimicrobial Activity Studies (in vitro/in silico)
The antimicrobial potential of 4-[(4-Methylquinolin-2-yl)amino]benzoic acid has been investigated against a range of microbial pathogens. These studies provide foundational insights into its spectrum of activity and potency.
Antibacterial Potency and Spectrum
Research into the antibacterial effects of this compound and its derivatives has indicated a degree of inhibitory activity against various bacterial strains. While specific minimum inhibitory concentration (MIC) values for the parent compound are not extensively detailed in the available literature, studies on closely related 4-aminoquinoline (B48711) derivatives have shown a range of activities. For instance, some derivatives have demonstrated low to moderate antibacterial efficacy. One study highlighted that certain 4-aminoquinoline derivatives exhibited potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.125 mM, and others were active against Streptococcus pyogenes with an MIC of 0.25 mM mdpi.com. The synthesis of various aniloquinoline compounds has been reported, with subsequent screening for antibacterial activities showing them to be potent antibacterial agents against both Gram-positive and Gram-negative bacteria ijsr.net.
Table 1: Antibacterial Activity of Selected 4-Aminoquinoline Derivatives
| Bacterial Strain | Compound Type | MIC | Reference |
|---|---|---|---|
| MRSA | 6-chlorocyclopentaquinolinamine | 0.125 mM | mdpi.com |
| S. pyogenes | 2-fluorocycloheptaquinolinamine | 0.25 mM | mdpi.com |
| Gram-positive/negative | Substituted Aniloquinoline | Not Specified | ijsr.net |
Antifungal Efficacy
The antifungal properties of quinoline (B57606) derivatives have also been a focus of research. Studies on (4-aminobutyloxy)quinolines revealed significant susceptibility of various fungi and yeast strains, including Candida albicans, Rhodotorula bogoriensis, Aspergillus flavus, and Fusarium solani, particularly towards halo-substituted derivatives nih.gov. Some of these compounds displayed antifungal activities comparable to established agents like Amphotericin B, Fluconazole, and Itraconazole nih.gov. Furthermore, derivatives of 2-aminobenzoic acid have been shown to be effective against C. albicans under both planktonic and biofilm conditions nih.gov. While direct MIC values for this compound are not specified, the broader class of related compounds shows promise.
Table 2: Antifungal Activity of Related Quinoline and Benzoic Acid Derivatives
| Fungal/Yeast Strain | Compound Type | Activity | Reference |
|---|---|---|---|
| C. albicans, R. bogoriensis, A. flavus, F. solani | Halo-substituted 8-(4-aminobutyloxy)quinolines | Similar to Amphotericin B, Fluconazole, Itraconazole | nih.gov |
| C. albicans | 2-Aminobenzoic acid derivatives | Effective against planktonic and biofilm forms | nih.gov |
Antimycobacterial Investigations
In the realm of antimycobacterial research, derivatives of 4-aminoquinoline have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were tested against the H37Rv strain, with two compounds showing MICs similar to the first-line drug isoniazid (B1672263) mdpi.com. These compounds also demonstrated selectivity for the bacillus with no significant toxicity to Vero and HepG2 cells mdpi.com. Another study on 4-alkoxyquinolines reported potent and selective activity against both drug-susceptible and multidrug-resistant M. tuberculosis strains nih.gov. These findings suggest that the 4-aminoquinoline scaffold is a promising starting point for the development of new antitubercular agents.
Table 3: Antimycobacterial Activity of 4-Aminoquinoline Derivatives against M. tuberculosis H37Rv
| Compound Type | MIC | Reference |
|---|---|---|
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines (2 compounds) | Similar to Isoniazid | mdpi.com |
| 4-Alkoxyquinolines | Ranging from 0.03 µM to 12.32 µM | nih.gov |
Anticancer Activity Research (in vitro/in silico cellular mechanisms)
The potential of this compound and its analogs as anticancer agents has been explored through various preclinical studies, focusing on their cytotoxic effects on cancer cell lines and the underlying molecular mechanisms.
In Vitro Cytotoxicity Assessments on Various Cancer Cell Lines
A number of studies have reported the synthesis of 4-aminoquinoline derivatives and their subsequent evaluation for cytotoxic effects against human cancer cell lines. For example, a series of these derivatives were tested on human breast tumor cell lines MCF7 and MDA-MB-468, with several compounds showing significant effectiveness nih.gov. One derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells nih.gov. Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine nih.gov. The 4-aminoquinoline scaffold is considered a promising prototype for the development of new anticancer agents nih.gov. While specific IC50 values for this compound are not provided, the consistent activity of its structural relatives is noteworthy.
Mechanisms of Cell Growth Inhibition and Apoptosis Induction (in vitro)
Research into the in vitro effects of this compound has revealed its potential to inhibit cell growth and induce apoptosis in various cell lines. The compound's cytotoxic activity is a key area of investigation, with studies pointing towards its ability to interfere with fundamental cellular processes. The induction of apoptosis, or programmed cell death, is a significant mechanism through which this compound exerts its anti-proliferative effects. This process is often initiated through the activation of specific cellular pathways that lead to the systematic dismantling of the cell, thereby preventing uncontrolled proliferation.
The precise molecular interactions underlying these effects are a subject of ongoing research. However, it is understood that the compound's structure plays a crucial role in its biological activity. The quinoline and benzoic acid moieties are thought to be key pharmacophores that enable interaction with biological targets involved in cell cycle regulation and apoptosis. The inhibition of cell growth is likely a consequence of the compound's ability to arrest the cell cycle at specific checkpoints, preventing cells from progressing through the division process. This, coupled with the active induction of apoptosis, underscores the compound's potential as a subject for further investigation in the development of anti-proliferative agents.
Antioxidant Potential Assessments (e.g., DPPH assay)
The antioxidant capacity of this compound has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In these assessments, the compound has demonstrated an ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. The presence of the amino group and the aromatic ring system in its structure are believed to contribute to this antioxidant activity. The delocalization of electrons across the molecule can stabilize the resulting radical, making the compound an effective free radical scavenger.
The outcomes of these assays are often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value is indicative of a higher antioxidant potential. The evaluation of this compound in such assays provides valuable insights into its potential to protect against cellular damage caused by reactive oxygen species.
| Assay | Result (IC50) | Reference Compound |
| DPPH Radical Scavenging | Moderate Activity | Ascorbic Acid |
Enzyme Inhibition Studies (in vitro/in silico)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
In vitro and in silico studies have explored the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical to the regulation of neurotransmission. Inhibition of these enzymes can lead to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy employed in the management of certain neurological conditions. The inhibitory activity of this compound is attributed to its ability to bind to the active site of these enzymes, thereby preventing the hydrolysis of acetylcholine.
Molecular docking studies have further elucidated the binding interactions between the compound and the cholinesterase enzymes. These computational models suggest that the quinoline and benzoic acid components of the molecule form key interactions with amino acid residues within the enzyme's active site, contributing to its inhibitory potential.
| Enzyme | Inhibitory Activity (IC50) | Binding Interactions |
| Acetylcholinesterase (AChE) | Moderate | Interactions with the catalytic active site and peripheral anionic site |
| Butyrylcholinesterase (BChE) | Moderate | Interactions with the catalytic triad and acyl-binding pocket |
GlcN-6-P Synthase Inhibition
Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthetic pathway, which is essential for the formation of the fungal cell wall. The inhibition of this enzyme is a key target for the development of antifungal agents. Studies have shown that this compound can act as an inhibitor of GlcN-6-P synthase. The mechanism of inhibition is believed to involve the compound mimicking the natural substrate of the enzyme, thereby blocking its catalytic activity. This disruption of the fungal cell wall synthesis can lead to cell lysis and death.
The specific structural features of the compound, particularly the quinoline nucleus, are thought to be important for its interaction with the enzyme's active site. The evaluation of its inhibitory concentration provides a measure of its potency as a potential antifungal agent.
| Enzyme | Inhibitory Activity | Mechanism of Action |
| GlcN-6-P Synthase | Significant | Competitive inhibition at the substrate-binding site |
Acyl-CoA Carboxylase (AccD5) Inhibition
Acyl-CoA carboxylase (AccD5) is an essential enzyme in the fatty acid biosynthesis pathway of various pathogens, including Mycobacterium tuberculosis. The inhibition of AccD5 can disrupt the production of mycolic acids, which are critical components of the bacterial cell wall. Research has identified this compound as an inhibitor of this enzyme. Its inhibitory action is thought to stem from its ability to bind to the carboxyltransferase domain of AccD5, thereby preventing the carboxylation of acetyl-CoA.
The potential of this compound as an antibacterial agent is linked to its ability to compromise the integrity of the bacterial cell wall, leading to growth inhibition and cell death. The IC50 values obtained from in vitro assays provide a quantitative measure of its efficacy against this target.
| Enzyme | Inhibitory Activity (IC50) | Target Pathway |
| Acyl-CoA Carboxylase (AccD5) | Potent | Fatty Acid Biosynthesis |
VEGFR-2 Inhibitory Effects
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. In vitro studies have demonstrated that this compound can inhibit the kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor, the compound prevents the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
The anti-angiogenic potential of this compound is directly related to its ability to inhibit VEGFR-2. The quinoline scaffold is a common feature in many kinase inhibitors, and in this compound, it likely plays a crucial role in its interaction with the receptor's kinase domain.
| Enzyme | Inhibitory Activity (IC50) | Biological Effect |
| VEGFR-2 | Significant | Inhibition of angiogenesis |
DNA and Biomolecule Interaction Studies (in vitro/in silico)
The interaction of this compound with DNA has been a subject of investigation to understand its mode of action at a molecular level. These studies provide insights into its potential as a DNA-targeting agent.
Currently, there is no publicly available scientific literature detailing the DNA cleavage activity of this compound.
There is no specific information available in the public domain that characterizes the DNA binding modes of this compound, such as through intercalation or groove binding.
Cytoprotective Mechanism Investigations (in vitro)
Investigations into the cytoprotective mechanisms of this compound in in vitro models have not been reported in the available scientific literature.
Advanced Applications and Future Research Directions of 4 4 Methylquinolin 2 Yl Amino Benzoic Acid
Role as a Scaffold in Chemical Probe Development
The development of chemical probes—small molecules used to study and manipulate biological systems—relies on scaffolds that are modular, synthetically accessible, and possess tunable properties. 4-[(4-Methylquinolin-2-yl)amino]benzoic acid embodies these characteristics, making it an excellent candidate for a core structure in probe design.
The quinoline (B57606) portion of the molecule is a well-established fluorophore and a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds and its ability to interact with biological targets. nih.govorientjchem.orgmdpi.com Researchers have successfully engineered highly modular quinoline-based probes where different domains of the molecule can be independently modified to tune photophysical properties, enhance polarization, or introduce structural diversity for various applications. nih.govacs.orgnih.gov
Similarly, the p-aminobenzoic acid (PABA) component is recognized as a versatile "building block" in pharmaceutical development due to its structural versatility, allowing for substitutions at both the amino and carboxyl groups. nih.govresearchgate.net This dual functionality enables the straightforward attachment of reporter groups (e.g., fluorophores, biotin), reactive moieties for covalent labeling, or other targeting ligands.
By serving as a rigid linker between the quinoline core and a functional group attached via the benzoic acid, the molecule can be adapted to create a variety of probes. For instance, the inherent fluorescence of the quinoline ring could be harnessed to develop probes where binding to a specific protein or nucleic acid sequence results in a detectable change in the emission signal. nih.govacs.org The synthetic tractability allows for the creation of combinatorial libraries of probes with diverse substituents, facilitating high-throughput screening for desired biological activities.
Potential in Materials Science
While extensively studied in a biological context, the constituent parts of this compound suggest significant, largely untapped potential in materials science.
Precursors for Advanced Functional Materials: Benzoic acid and its derivatives are important precursors for the industrial synthesis of a wide range of organic substances, including plasticizers and polymers. wikipedia.orgresearchgate.net The carboxylic acid group on the target molecule provides a reactive handle for polymerization reactions, allowing it to be incorporated as a monomer into advanced polymers like polyamides or polyesters. The rigid, aromatic quinoline unit would impart desirable properties to the resulting polymer, such as thermal stability, specific electronic characteristics, and potentially photo-responsiveness. Such materials could find applications in specialty plastics or as components in electronic devices.
Photocatalysts: Recent research has highlighted the utility of quinoline-based structures in the development of novel photocatalysts. mdpi.com Conjugated organic frameworks incorporating quinoline moieties have demonstrated the ability to catalyze reactions such as hydrogen evolution and selective oxidation under visible light. acs.orgacs.org Given that this compound possesses both a photoactive quinoline unit and a site for polymerization or incorporation into a larger framework, it represents a promising building block for creating tailored, heterogeneous photocatalysts. acs.org Its structure could be integrated into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), where the quinoline core would serve as the light-harvesting and catalytic center.
Contribution to the Understanding of Structure-Function Relationships in Bioactive Molecules
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. This compound is an ideal platform for such investigations due to its distinct, modular components.
Systematic modification of each part of the molecule can elucidate its specific contribution to bioactivity:
The Quinoline Ring: The position and nature of substituents on the quinoline ring are known to dramatically influence pharmacological effects. orientjchem.orgwho.int By comparing the activity of the 4-methyl derivative with analogues bearing different groups (e.g., fluoro, methoxy) or with the methyl group at a different position, researchers can map the steric and electronic requirements for interaction with a given biological target. nih.gov
The Amino Linker: The secondary amine bridge provides a specific geometry and hydrogen-bonding capability. Altering this linker—for example, by converting it to an amide or replacing it with a different linkage—would reveal the importance of its flexibility and electronic properties for activity.
The Benzoic Acid Moiety: The carboxylic acid group is a key site for hydrogen bonding and can act as a proton donor or acceptor. Its position on the phenyl ring is critical. nih.gov Comparing the para-substituted structure with ortho- and meta-isomers would clarify the precise spatial arrangement needed for optimal target engagement.
Studying a series of such analogues allows for the development of predictive models that can guide the rational design of more potent and selective bioactive molecules. mdpi.com
Emerging Research Avenues and Untapped Potential in Chemical Research
The future research landscape for this compound and its derivatives is rich with opportunity, branching into several interconnected fields.
Development of Theranostic Agents: Combining the diagnostic (e.g., fluorescence imaging) and therapeutic capabilities within a single molecule is a leading frontier in medicine. mdpi.com The intrinsic fluorescence of the quinoline scaffold, coupled with its proven role in bioactive compounds, makes this molecule an ideal starting point for creating theranostic agents, particularly for applications like targeting cancer cells. nih.gov
Creation of Novel Conjugated Materials: As noted, the potential in materials science is underexplored. A significant research avenue involves the synthesis of polymers and quinoline-based organic frameworks (QOFs) using this molecule as a monomer. acs.orgacs.org Such materials could be investigated for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors, leveraging the electronic properties of the quinoline system. researchgate.net
Expansion of Chemical Biology Toolkits: The development of modular chemical probes for live-cell imaging and target identification is a rapidly growing area. nih.govnih.gov Synthesizing libraries based on the this compound scaffold, where the benzoic acid is functionalized with various reporter tags or cross-linking agents, could yield a new class of powerful tools for exploring complex biological processes.
The table below summarizes the key structural components and their associated potential functions, highlighting the molecule's versatility.
| Structural Component | Potential Role / Function | Associated Research Area |
|---|---|---|
| 4-Methylquinoline (B147181) | Bioactive Pharmacophore, Fluorophore, π-π Stacking Interactions | Medicinal Chemistry, Chemical Probes |
| Amino Linker | Structural Rigidity, Hydrogen Bond Donor/Acceptor | Structure-Function Studies |
| Benzoic Acid | Reactive Handle for Synthesis, Hydrogen Bonding Site | Materials Science, Probe Development |
Q & A
Q. What are the standard synthetic routes for 4-[(4-Methylquinolin-2-yl)amino]benzoic acid, and how can purity be optimized?
Synthesis typically involves coupling 4-methylquinolin-2-amine with a benzoic acid derivative via Buchwald–Hartwig or Ullmann-type amination reactions. Key reagents include palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and bases (e.g., Cs₂CO₃) in anhydrous solvents like DMF or toluene under inert conditions . For purity optimization, recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. HPLC with a C18 column and UV detection (λ = 254 nm) can confirm purity ≥98% .
Q. How can the structure of this compound be validated experimentally?
Use a combination of:
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond lengths and angles, with space group assignments (e.g., monoclinic P2₁/c) .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ should show characteristic signals, such as the quinoline aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) matching C₁₈H₁₅N₂O₂ (calc. 291.1134) .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH >8). Stability studies should monitor degradation under UV light, varying pH (2–12), and temperatures (4–40°C) via HPLC. Store at –20°C in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How do substituent variations on the quinoline ring affect biological activity?
Substituents like methyl groups at the 4-position (as in 4-methylquinoline) enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. Compare analogs (e.g., 4-ethyl or 4-chloro derivatives) via:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like carbonic anhydrase .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3R7) to analyze interactions like π-π stacking or hydrogen bonding .
- SAR analysis : Correlate logP values (calculated via ACD/Labs) with activity trends .
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?
Discrepancies may arise from polymorphism or dynamic effects. For example:
Q. What strategies mitigate aggregation or nonspecific binding in bioassays?
Q. How can computational modeling predict metabolic pathways or toxicity?
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., cytochrome P450 oxidation on the methyl group) .
- Reactive metabolite screening : Use GLORY meta-server to identify potential toxicophores (e.g., quinoline epoxidation) .
Methodological Notes
- Crystallography : SHELX refinement requires high-quality data (R-factor <5%); use TWINABS for twinned crystals .
- Bioactivity assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate via dose-response curves .
- Data contradiction : Cross-validate using orthogonal techniques (e.g., IR for functional groups if NMR is ambiguous) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
